Esreboxetine Metabolite B is a significant compound derived from Esreboxetine, a selective norepinephrine reuptake inhibitor used primarily in the treatment of depression and other related disorders. This metabolite plays a crucial role in understanding the pharmacokinetics and therapeutic effects of Esreboxetine, particularly its efficacy and safety profile.
Esreboxetine is synthesized from precursor compounds through various chemical reactions. Its primary source is the pharmaceutical industry, where it is developed for clinical applications. The compound is often studied in relation to its metabolites to elucidate its pharmacological properties and therapeutic potential.
Esreboxetine Metabolite B falls under the category of psychoactive compounds, specifically classified as a norepinephrine reuptake inhibitor. This classification highlights its mechanism of action and therapeutic use in treating conditions associated with norepinephrine dysregulation, such as depression and anxiety disorders.
The synthesis of Esreboxetine involves several steps, including enantioselective synthesis techniques that utilize enzyme-catalyzed reactions. The process typically starts with the formation of N-Boc-morpholine-2-carboxylic acids, which are then transformed into the final product through various chemical modifications.
The synthesis can be summarized as follows:
Esreboxetine Metabolite B's molecular structure is characterized by its interaction with the norepinephrine transporter. The molecular formula for Esreboxetine is , which reflects its complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
Esreboxetine Metabolite B participates in various chemical reactions that can modify its structure and influence its pharmacological activity:
The reactions are conducted under controlled conditions using specific reagents like lithium aluminum hydride for reductions or various nucleophiles for substitution processes. The outcomes depend on reaction conditions such as temperature and solvent choice.
Esreboxetine Metabolite B acts primarily by inhibiting the sodium-dependent norepinephrine transporter (SLC6A2). This inhibition prevents the reuptake of norepinephrine into presynaptic neurons, leading to increased levels of norepinephrine in the synaptic cleft.
Esreboxetine Metabolite B exhibits properties typical of organic compounds, including solubility in organic solvents and stability under standard laboratory conditions.
Esreboxetine Metabolite B is primarily used in research settings to explore:
Esreboxetine Metabolite B (CAS 140431-51-2) is characterized by the molecular formula C₁₉H₂₃NO₄, distinguishing it from the parent compound esreboxetine (C₁₉H₂₃NO₃) through the addition of an oxygen atom. High-resolution mass spectrometry confirms a molecular weight of 329.40 g/mol, consistent with hydroxylation or oxidation of the parent structure [2] [5]. This 16-Da increase from esreboxetine (313.40 g/mol) indicates a Phase I metabolic transformation. The elemental composition aligns with analytical standards (>95% purity) verified by HPLC and mass spectrometry [5] [8].
Table 1: Molecular Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Mass Difference vs. Parent |
---|---|---|---|
Esreboxetine (Parent) | C₁₉H₂₃NO₃ | 313.40 | - |
Esreboxetine Metabolite B | C₁₉H₂₃NO₄ | 329.40 | +16 Da |
Esreboxetine Metabolite C | C₁₇H₁₉NO₃ | 285.35 | -28 Da |
The stereochemistry of Metabolite B remains incompletely resolved but is inferred from esreboxetine’s known configuration. Esreboxetine itself is the (S,S)-enantiomer of reboxetine, featuring two chiral centers: a morpholine ring with S-configuration and a benzylic carbon with S-configuration [3] [7] [9]. Metabolic modifications likely preserve this core stereochemistry, though hydroxylation could introduce new stereocenters. No studies have yet differentiated diastereomers of Metabolite B, representing a critical knowledge gap. Chiral chromatography or vibrational circular dichroism would be required to resolve potential stereoisomers arising from asymmetric oxidation [3] [10].
Mass Spectrometry (MS)
LC-MS/MS analysis reveals characteristic fragmentation pathways:
Infrared Spectroscopy (IR)
While experimental IR data for Metabolite B is limited, in silico predictions align with carbonyl (C=O) and hydroxyl (O-H) vibrations:
Nuclear Magnetic Resonance (NMR)
Though specific NMR assignments are unavailable in the literature, ¹³C/¹H NMR would be essential to confirm:
Table 2: Key Spectral Signatures of Esreboxetine Metabolite B
Technique | Observed/Predicted Features | Structural Inference |
---|---|---|
MS/MS | m/z 312.2 [M+H–H₂O]⁺ | Hydroxyl group presence |
m/z 285.1 [M+H–C₂H₅O]⁺ | Ethoxy group cleavage | |
IR | 1710 cm⁻¹ (predicted) | Carbonyl formation via oxidation |
3250 cm⁻¹ (predicted) | Hydroxyl stretch | |
NMR | Data unavailable; requires further study | Site-specific substitution analysis needed |
Metabolite B arises from oxidative modification of esreboxetine’s scaffold, contrasting with other metabolites:
Table 3: Metabolic Transformations of Esreboxetine
Metabolite | Molecular Formula | Structural Change | Metabolic Pathway |
---|---|---|---|
Esreboxetine | C₁₉H₂₃NO₃ | Parent structure | N/A |
Metabolite B | C₁₉H₂₃NO₄ | +O (hydroxylation/oxidation) | CYP450-mediated oxidation |
Metabolite C | C₁₇H₁₉NO₃ | –C₂H₄ (deethylation) | Ether cleavage |
3-Morpholine | C₁₉H₂₁NO₄ | –2H +O (dehydrogenation/oxidation) | Dehydrogenation + oxidation |
The structural diversity among metabolites underscores the complexity of esreboxetine’s biotransformation. Metabolite B’s stability (>95% purity under storage) facilitates analytical isolation, unlike unstable biomarkers such as α-AASA in epilepsy research [4] [8]. Future studies should prioritize crystal structure determination of Metabolite B salts (e.g., maleate, hydrochloride) to confirm protonation sites and hydrogen-bonding networks, as demonstrated for esreboxetine polymorphs [3].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: